molecular formula C11H17N3O B1475318 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol CAS No. 1603313-24-1

1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol

Cat. No.: B1475318
CAS No.: 1603313-24-1
M. Wt: 207.27 g/mol
InChI Key: XZEWZDYOOIDWGW-UHFFFAOYSA-N
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Description

“1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol” is a complex organic compound that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The presence of an amino group (-NH2) and a hydroxyl group (-OH) suggests that this compound could exhibit properties such as basicity and hydrogen bonding .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and piperidine rings would give the molecule a certain degree of rigidity, while the amino and hydroxyl groups could form hydrogen bonds with other molecules. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. The amino group is a common nucleophile, meaning it can donate a pair of electrons to form a new bond. The hydroxyl group is acidic, meaning it can donate a proton (H+) in certain conditions. The pyridine ring can also participate in various reactions, such as electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces. These properties could be determined using various analytical techniques .

Scientific Research Applications

Fluorescent Sensor Development

A study described the design of fluorescent sensors for selective recognition of aluminum ions, utilizing compounds with similar functionalities for bacterial cell imaging and logic gate applications. These sensors demonstrate "OFF-ON type" mode in the presence of Al3+ ions, indicating their potential in environmental monitoring and bioimaging technologies (Yadav & Singh, 2018).

Supramolecular Chemistry

Research on bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents highlighted their synthesis through palladium-catalyzed cross-coupling reactions. These compounds are characterized for their hydrogen-bonding capabilities, indicating their use in the development of supramolecular assemblies and materials science (Aakeröy et al., 2007).

Molecular Docking and Antioxidant Activity

A novel phthalide derivative, structurally similar to the compound of interest, was synthesized and analyzed both experimentally and theoretically. It demonstrated antioxidant activity, DNA binding affinity, and was subject to molecular docking studies to evaluate its potential in biological systems (Yılmaz et al., 2020).

Antimicrobial Activity

Compounds with similar structural features have been synthesized and evaluated for their antibacterial properties, indicating the potential of such molecules in the development of new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Metal Ion Detection

Research on 2-aminoethylpyridine based fluorescent compounds demonstrated their ability to selectively detect Fe3+ and Hg2+ ions in aqueous media, suggesting applications in environmental monitoring and chemical sensing (Singh et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it could interact with biological targets such as enzymes or receptors. The amino and hydroxyl groups could form hydrogen bonds with these targets, while the pyridine and piperidine rings could fit into specific binding sites .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Properties

IUPAC Name

1-(5-aminopyridin-2-yl)-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-7-14(5-4-10(8)15)11-3-2-9(12)6-13-11/h2-3,6,8,10,15H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEWZDYOOIDWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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